molecular formula C17H23N3O2 B12185513 N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12185513
M. Wt: 301.4 g/mol
InChI Key: WFZNQMMEXJCHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a 1-methylindole core linked to a 2,2-dimethylpropanoyl (pivaloyl) group via an ethylenediamine spacer. Synthesis likely involves amide coupling between 1-methyl-1H-indole-3-carboxylic acid and a pivaloyl-functionalized ethylenediamine intermediate, analogous to methods described for related benzamide derivatives .

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22)

InChI Key

WFZNQMMEXJCHLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analog: MK-6892 (HCAR2 Agonist)

Key Differences :

  • Core Scaffold : MK-6892 contains a 1,2,4-oxadiazole ring and a pyridinyl group, whereas the target compound features an indole core. The latter’s scaffold is more compact but retains aromaticity.
  • Substituents: MK-6892’s 2,2-dimethylpropanoyl group is part of a larger substituent chain, while the target compound’s pivaloyl group is directly linked via ethylenediamine.
  • Binding Implications : MK-6892’s larger scaffold challenges traditional ligand-binding pocket models for HCAR2, yet it achieves high potency (EC50 < 10 nM) and reduced flushing side effects compared to niacin . The indole derivative’s smaller size may allow deeper penetration into hydrophobic pockets but could sacrifice selectivity.
Functional Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

  • Directing Group : The benzamide derivative contains an N,O-bidentate directing group for C–H activation, whereas the indole compound lacks hydroxyl functionality, limiting its utility in metal catalysis .
Docking and Computational Insights

AutoDock Vina, a high-accuracy molecular docking tool, has been employed to predict binding modes of compounds like MK-6892 . For the indole-3-carboxamide derivative, hypothetical docking studies (using similar methodologies) might reveal:

  • Hydrophobic Interactions : The indole core and pivaloyl group could anchor the compound in hydrophobic regions of target proteins.
  • Flexibility : The ethylenediamine spacer may allow conformational adjustments, enhancing binding entropy compared to rigid scaffolds like MK-6892.
Table 1: Comparative Analysis of Target Compound and Analogs
Property N-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide MK-6892 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure 1-Methylindole-3-carboxamide 1,2,4-Oxadiazole 3-Methylbenzamide
Key Functional Groups Pivaloyl, ethylenediamine Pyridinyl, oxadiazole N,O-Bidentate directing group
Primary Application Hypothetical: Receptor modulation HCAR2 agonist Metal-catalyzed C–H activation
Potency/Activity Not reported EC50 < 10 nM Not applicable (synthetic utility)
Selectivity Undetermined High for HCAR2 N/A
Computational Support AutoDock Vina (hypothetical) Validated via docking N/A

Notes and Implications

  • Synthetic Accessibility : The compound’s synthesis likely mirrors amide-coupling strategies used for simpler benzamides , but scalability may be hindered by steric bulk from the pivaloyl group.
  • Biological Potential: Structural parallels to MK-6892 suggest possible HCAR2 engagement, though experimental validation is required. Its indole core may also confer kinase inhibitory activity, a common trait of indole derivatives.
  • Limitations : The absence of empirical data on binding affinity or in vivo efficacy necessitates caution in extrapolating functional roles.

Biological Activity

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-((2,2-dimethylpropanoyl)amino)ethyl)-1-methyl-1H-indole-3-carboxamide. Its molecular formula is C14H20N4O2C_{14}H_{20}N_{4}O_{2}, with a molecular weight of approximately 276.34 g/mol. The structure features an indole ring, which is known for its pharmacological properties, particularly in anticancer and anti-inflammatory activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antiproliferative Activity : Studies have shown that derivatives of indole carboxamides can inhibit the growth of cancer cells. For instance, compounds with similar structures demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 . Increased levels of cytochrome C and activation of caspases 3, 8, and 9 were observed in treated cells.

Biological Activity Data

The following table summarizes key findings on the biological activity of related indole carboxamide compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.95EGFR and CDK2 inhibition; apoptosis induction
Compound BMCF-71.10Multi-target kinase inhibition
N-{...}MCF-7TBDTBD

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating various indole derivatives, this compound was tested alongside other indole carboxamides for their antiproliferative effects against multiple cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

Case Study 2: Mechanistic Studies
Further investigations into the apoptotic pathways revealed that compounds similar to N-{...} led to significant increases in pro-apoptotic markers while decreasing anti-apoptotic factors. This dual action suggests a potential therapeutic strategy for overcoming resistance in cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.